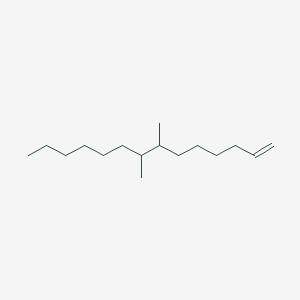

7,8-Dimethyltetradec-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

116692-10-5 |

|---|---|

Molecular Formula |

C16H32 |

Molecular Weight |

224.42 g/mol |

IUPAC Name |

7,8-dimethyltetradec-1-ene |

InChI |

InChI=1S/C16H32/c1-5-7-9-11-13-15(3)16(4)14-12-10-8-6-2/h5,15-16H,1,6-14H2,2-4H3 |

InChI Key |

DGBCNTKXMNOERE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)C(C)CCCCC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7,8 Dimethyltetradec 1 Ene and Its Stereoisomers

Retrosynthetic Disconnection Strategies for the C14 Branched Alkene Backbone

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. amazonaws.comias.ac.in For 7,8-Dimethyltetradec-1-ene, several logical disconnections can be considered to simplify the C14 backbone.

A primary disconnection strategy involves cleaving the carbon-carbon bond between C8 and C9. This approach simplifies the molecule into two smaller, more manageable fragments. One fragment would be a C8 unit containing the vicinal dimethyl groups, and the other a C6 unit. This strategy allows for the independent synthesis of the stereochemically complex dimethyl-substituted fragment, which can then be coupled with a suitable C6 synthon.

Another viable retrosynthetic approach is to disconnect at the C6-C7 bond. This would yield a C6 fragment containing the terminal alkene and a C8 fragment with the dimethyl moiety. The subsequent synthesis would involve a coupling reaction to form this bond.

Finally, a disconnection at the terminal double bond (C1-C2) is a common strategy in alkene synthesis. youtube.com This approach would lead to a C13 aldehyde or a related electrophile and a methylide equivalent, suggesting a Wittig-type reaction or a related olefination as the final step in the synthesis. Each of these strategies presents its own set of challenges and requires careful selection of reactions to ensure high yield and selectivity. libretexts.org

Stereocontrolled Synthesis of this compound

The presence of two adjacent chiral centers at C7 and C8 demands a high degree of stereocontrol in the synthesis of this compound. Both diastereoselective and enantioselective methods are crucial for accessing specific stereoisomers.

Diastereoselective Approaches to the 7,8-Dimethyl Moiety

The formation of the vicinal dimethyl-substituted carbon chain is a key challenge. Diastereoselective methods aim to control the relative stereochemistry of the two methyl groups. One approach involves the hydroalkylation of dienes. For instance, a rhodium-catalyzed hydroalkylation of a suitable diene with an appropriate nucleophile can generate the desired α,α-disubstituted product with high diastereoselectivity. nih.gov The choice of catalyst and reaction conditions is critical in directing the stereochemical outcome. nih.gov

Another strategy involves the stereoselective reduction of a ketone precursor. For example, a ketone with an adjacent chiral center can be reduced to an alcohol with high diastereoselectivity, which can then be further transformed. orgsyn.org The stereochemistry of the newly formed hydroxyl group is influenced by the existing chiral center.

Table 1: Comparison of Diastereoselective Methods for Vicinal Dimethyl Group Synthesis

| Method | Catalyst/Reagent | Substrate | Diastereomeric Ratio (dr) | Yield | Reference |

| Catalytic Hydroalkylation | (CDC)–Rh catalyst | 1-substituted dienes, oxazolones | >20:1 | up to 96% | nih.gov |

| Stereoselective Reduction | Hydride reducing agents | Ketone with α-chiral center | Varies with reagent | Good to excellent | orgsyn.org |

| Rh-catalyzed Three-Component Reaction | Rhodium catalyst | Diazo compounds, diarylmethanimines, ketimines | High to excellent | 75%–>95% | rsc.org |

Enantioselective Catalytic Methods for Chiral Center Formation

To control the absolute stereochemistry of the C7 and C8 centers, enantioselective catalytic methods are employed. Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral alkenes, ketones, and imines. ajchem-b.comacsgcipr.org Chiral catalysts, often based on rhodium, ruthenium, or iridium complexed with chiral ligands, can deliver hydrogen with high enantioselectivity. ajchem-b.comacsgcipr.orgrsc.org

Chiral Lewis acid catalysts, such as chiral oxazaborolidinium ions (COBIs), have also proven effective in a variety of asymmetric transformations. sigmaaldrich.com These catalysts can activate substrates towards nucleophilic attack, leading to the formation of chiral products with high enantiomeric excess. Furthermore, chiral anion phase-transfer catalysis has emerged as a method for the enantioselective functionalization of alkenes. pnas.org

The development of catalysts for the enantioselective synthesis of molecules with specific chiral centers is an active area of research, with applications in the synthesis of pharmaceuticals and other bioactive compounds. rsc.orgnih.gov

Olefin Metathesis Approaches in the Synthesis of this compound

Olefin metathesis has become an indispensable tool in modern organic synthesis for the formation of carbon-carbon double bonds. libretexts.orgwikipedia.orglibretexts.org Its tolerance of a wide range of functional groups and its catalytic nature make it an attractive strategy for the synthesis of complex molecules like this compound. sigmaaldrich.com

Cross-Metathesis Reactions Utilizing Terminal Alkenes

Cross-metathesis (CM) involves the reaction between two different alkenes to form a new alkene product. uwindsor.ca In the context of this compound synthesis, a CM reaction could be envisioned between a chiral, dimethyl-substituted terminal alkene and a simple, commercially available terminal alkene like 1-hexene. The success of this reaction depends on the choice of a suitable metathesis catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, and the optimization of reaction conditions to favor the desired cross-product over homodimerization. vulcanchem.com The removal of the volatile ethylene (B1197577) byproduct can help drive the reaction to completion. wikipedia.org

Table 2: Representative Catalysts for Cross-Metathesis

| Catalyst | Description | Key Features |

| Grubbs Catalyst (1st Gen) | Ruthenium-based catalyst | Good activity for a range of alkenes. |

| Grubbs Catalyst (2nd Gen) | Ruthenium-based catalyst with an N-heterocyclic carbene (NHC) ligand | Higher activity and better functional group tolerance than 1st Gen. sigmaaldrich.com |

| Hoveyda-Grubbs Catalyst | Ruthenium-based catalyst with a chelating isopropoxybenzylidene ligand | Enhanced stability and recyclability. |

Ring-Closing Metathesis as a Precursor Strategy

Ring-closing metathesis (RCM) is a powerful intramolecular reaction that forms a cyclic alkene from a diene. wikipedia.org While not directly yielding the acyclic target, RCM can be used to construct a cyclic precursor that can be subsequently opened to reveal the desired linear alkene. nih.gov For example, a large macrocycle could be formed via RCM, which could then be cleaved at a specific position to generate the this compound backbone. mdpi.com This strategy is particularly useful for the synthesis of natural products containing large rings and has been widely applied in total synthesis. wpmucdn.comrsc.org

Ene-yne metathesis, a variation where one of the reacting partners is an alkyne, can also be employed to generate 1,3-dienes, which are versatile synthetic intermediates. beilstein-journals.orgmdpi.com

Carbon-Carbon Bond Forming Reactions for the Construction of this compound

The creation of the carbon skeleton of this compound relies on powerful carbon-carbon bond-forming reactions. These methods allow for the precise assembly of the fourteen-carbon chain with its characteristic dimethyl substitution at the 7 and 8 positions.

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for their efficiency and functional group tolerance. numberanalytics.comfiveable.mewikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. libretexts.org For the synthesis of a precursor to this compound, a key step could involve the coupling of a boronic ester, such as one derived from 1-bromo-5-methylhexane, with a vinyl halide like 1-bromo-2-methylhept-1-ene. The use of chiral ligands can facilitate the enantioselective synthesis of specific stereoisomers. wiley.comcam.ac.ukacs.org The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. numberanalytics.comwikipedia.org This method is known for its high reactivity and functional group tolerance. fiveable.metaylorandfrancis.com A plausible route to a 7,8-dimethyltetradecane derivative could involve the reaction of an organozinc reagent, prepared from a long-chain alkyl halide, with a vinyl halide. wikipedia.org Nickel catalysts, such as Ni(PPh3)4, are often employed. wikipedia.org

Heck Reaction: The Heck reaction forms a carbon-carbon bond by coupling an alkene with an aryl or vinyl halide, catalyzed by palladium. iitk.ac.inuwindsor.ca To construct the backbone of this compound, a terminal alkene could be reacted with a suitable alkyl or vinyl halide. acs.org However, controlling regioselectivity in unactivated alkenes can be challenging. uwindsor.ca The reaction typically proceeds via oxidative addition, migratory insertion, and β-hydride elimination. nih.gov

Table 1: Comparison of Catalytic Coupling Reactions

| Reaction | Organometallic Reagent | Catalyst | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Palladium | Stability and low toxicity of boron reagents, broad substrate scope. libretexts.orgwiley.com |

| Negishi | Organozinc | Palladium or Nickel | High reactivity, excellent functional group tolerance. numberanalytics.comfiveable.mewikipedia.org |

| Heck | Alkene | Palladium | Atom economy, direct use of alkenes. iitk.ac.innih.gov |

Organomagnesium (Grignard) and organolithium reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds.

Grignard Reagents: The synthesis of branched alkanes can be achieved through the coupling of Grignard reagents with alkyl halides. acs.org For instance, the synthesis of a precursor to this compound could involve the reaction of a Grignard reagent, such as 1,5-dimethylhexylmagnesium bromide, with an appropriate haloalkene. Iron-catalyzed cross-coupling reactions of Grignard reagents with alkenyl electrophiles have proven effective in the synthesis of insect pheromones. nih.govbeilstein-journals.org The addition of Grignard reagents to aldehydes can also be a key step, as demonstrated in the synthesis of the aggregation pheromones of palm pests. arkat-usa.org

Organolithium Reagents: Organolithium reagents can be used in alkylation reactions to build the carbon skeleton. A strategy could involve the reaction of an organolithium compound with a suitable alkyl halide. For example, the synthesis of certain pheromone components has utilized an alkylation step catalyzed by lithium iodide. mdpi.com

Olefination reactions are crucial for the introduction of the terminal double bond in this compound.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction involves the use of a stabilized phosphonate (B1237965) carbanion to convert an aldehyde or ketone into an alkene, typically with high (E)-selectivity. nrochemistry.comorganic-chemistry.org To synthesize this compound, a suitable phosphonate ester would be reacted with an aldehyde like 6,7-dimethyltridecanal. The HWE reaction is often preferred over the Wittig reaction for sterically hindered ketones. libretexts.orgwikipedia.org

Wittig Reaction: The Wittig reaction employs a phosphorus ylide to transform a carbonyl compound into an alkene. libretexts.orgwikipedia.org The reaction of a triphenylphosphonium ylide, such as methylenetriphenylphosphorane, with 7,8-dimethyltetradecanal would yield the desired terminal alkene. wikipedia.org While versatile, the Wittig reaction can sometimes produce a mixture of (E) and (Z) isomers. wikipedia.org

Table 2: Comparison of Olefination Strategies

| Reaction | Reagent | Typical Selectivity |

|---|---|---|

| Horner-Wadsworth-Emmons | Stabilized phosphonate carbanion | (E)-alkenes nrochemistry.comorganic-chemistry.org |

| Wittig | Phosphorus ylide | (Z)-alkenes with unstabilized ylides wikipedia.org |

Functional Group Interconversions and Chemoselective Manipulations during Synthesis

The synthesis of a complex molecule like this compound often requires the protection and deprotection of functional groups, as well as their selective transformation. For example, an alcohol functionality might be introduced early in the synthesis and later oxidized to an aldehyde to participate in an olefination reaction. The use of protecting groups for alcohols, such as silyl (B83357) ethers, is common to prevent unwanted side reactions. Chemoselective reductions, such as the reduction of an ester to an alcohol without affecting a double bond, are also critical steps in multi-step syntheses.

Emerging Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. chalmers.senih.gov

Performing reactions without a solvent, or under neat conditions, is a key aspect of green chemistry as it reduces waste and can sometimes accelerate reaction rates. cem.com Several types of reactions, including the Baylis-Hillman reaction and Glaser coupling, can be performed under solvent-free conditions, often with microwave irradiation to enhance efficiency. cem.com The direct alkylation of alkenes has also been achieved under solvent- and catalyst-free conditions. rsc.org Furthermore, solvent-free hydroboration of alkenes with catecholborane has been reported, offering a greener route to organoboranes. sioc-journal.cn For the synthesis of this compound, exploring solvent-free conditions for key steps like coupling or olefination reactions could significantly improve the environmental footprint of the process. tandfonline.comrsc.org

Sustainable Catalytic Systems

The synthesis of highly substituted, long-chain alkenes such as this compound is increasingly guided by the principles of green chemistry, which prioritize the use of sustainable and efficient catalytic systems. These modern approaches aim to replace conventional stoichiometric reagents with catalytic processes that offer high atom economy, reduce waste, and operate under milder conditions.

Recent advancements have focused on several key areas. One promising route is the direct hydrogenation of carbon dioxide (CO2) to produce value-added hydrocarbons, including olefins. researchgate.netmdpi.com Iron-based catalysts, promoted with elements like zinc (Zn) and sodium (Na), have shown significant efficacy in this conversion. These catalysts facilitate a tandem process involving the reverse water-gas shift (RWGS) reaction followed by a Fischer-Tropsch Synthesis (FTS) type reaction. mdpi.com The addition of promoters such as Na and Zn enhances the formation of the active Fe5C2 phase, which is crucial for olefin production, while inhibiting the further hydrogenation of the desired alkenes. researchgate.netmdpi.com Such systems offer a pathway to producing long-chain olefins from a renewable carbon source.

Another cornerstone of modern alkene synthesis is the development of stereoselective methods using non-precious metal catalysts. Nickel-catalyzed reactions, for instance, have emerged as powerful tools for constructing complex alkenes. nus.edu.sgrsc.org Researchers have devised tandem strategies that combine a regiocontrolled Heck reaction with a stereocontrolled carbon-carbon double bond migration in a single step. nus.edu.sg This approach can transform simple, abundant α-olefins into more valuable and structurally complex tri- and tetrasubstituted alkenes with high stereoselectivity. The use of specific ligands, such as N-heterocyclic carbenes (NHCs), is critical for controlling the reaction pathway and achieving the desired isomeric purity. nus.edu.sg

Furthermore, enzymatic catalysis presents a green alternative for the functionalization of long-chain alkenes. mdpi.com Fungal peroxygenases, for example, can catalyze the epoxidation of terminal alkenes in a highly selective manner. While this is a functionalization reaction rather than a direct synthesis of the hydrocarbon backbone, it highlights the potential of biocatalysis in the sustainable production of alkene derivatives, which can be valuable synthetic intermediates. mdpi.com

Below is a table summarizing the performance of selected sustainable catalytic systems applicable to the synthesis of complex olefins.

Table 1: Performance of Selected Sustainable Catalytic Systems in Olefin Synthesis

| Catalyst System | Feedstock | Target Product | Key Performance Metrics | Source |

|---|---|---|---|---|

| Na-Zn-Fe Spinel | CO2, H2 | C2-C12 Olefins | Olefin Selectivity: 80%; C4+ LAO Selectivity: 46%; STY of Olefins: 3.7 g gcat⁻¹ h⁻¹ | researchgate.net |

| FeZnNa@SiO2-C | CO2, H2 | Low Olefins | High selectivity for low olefins; STY of 0.0436 for low olefins | mdpi.com |

| Ni/NHC Catalyst | α-Olefins, Aryl Halides | Trisubstituted Alkenes | High stereoselectivity for E-isomers | nus.edu.sg |

| Fungal Peroxygenases (e.g., MroUPO) | Long-Chain Terminal Alkenes | 1,2-Epoxyalkanes | >95% selectivity for terminal epoxidation | mdpi.com |

LAO: Linear Alpha-Olefin; STY: Space-Time Yield; NHC: N-Heterocyclic Carbene

Methodologies for Purification and Isolation of this compound and its Synthetic Intermediates

The purification of this compound and its intermediates presents a significant challenge due to the compound's non-polar nature, high boiling point, and the likely presence of closely related isomers (both constitutional and stereoisomers) from the synthetic process. Advanced chromatographic techniques are essential for achieving high purity.

Argentation Chromatography is a powerful liquid chromatography technique for separating unsaturated compounds. wikipedia.orgresearchgate.net It utilizes a stationary phase, typically silica (B1680970) gel, impregnated with silver salts (e.g., silver nitrate). wikipedia.orguq.edu.au The separation mechanism relies on the reversible formation of charge-transfer complexes between silver ions (Ag+) and the π-electrons of the alkene's double bond. wikipedia.org The strength of this interaction depends on the steric accessibility of the double bond and the substitution pattern, allowing for the separation of alkenes based on the number, geometry (cis/trans), and position of their double bonds. wikipedia.orglibretexts.org More recently, silver-thiolate chromatographic materials have been developed, where silver is covalently bonded to a thiol-functionalized silica gel. nih.gov These materials offer enhanced stability, reduced silver ion leaching, and allow for the use of less polar solvents compared to traditional silver-impregnated silica. nih.gov This method would be highly effective for separating this compound from any isomers with different double bond positions or from saturated alkane byproducts.

Simulated Moving Bed (SMB) Chromatography is a continuous purification process that offers significant advantages in terms of efficiency, solvent consumption, and throughput for large-scale separations. knauer.netisil.co.iledpsciences.org The technique simulates a counter-current movement between the stationary and mobile phases, allowing for the continuous separation of a feed stream into two fractions (extract and raffinate). edpsciences.orgpharmtech.com While traditionally used for binary separations like chiral resolutions, the SMB process can be applied sequentially to isolate a target compound from a multi-component mixture. isil.co.iltargetanalysis.gr Given its scalability, SMB is a viable option for the industrial production of fine chemicals and could be adapted for the purification of this compound, particularly in separating it from a major isomeric impurity.

Preparative Gas Chromatography (prep-GC) is an indispensable tool for the isolation of pure, volatile compounds on a laboratory scale. researchgate.netoup.com The system operates on the same principles as analytical GC but is scaled up with larger columns and a collection system to trap the eluting fractions. oup.comwikipedia.org Modern prep-GC systems often use short, wide-bore (megabore) capillary columns as highly efficient collection traps. ncsu.edu This technique is exceptionally well-suited for separating isomers with very similar boiling points, including the stereoisomers of branched alkenes. diva-portal.org The high resolving power of capillary columns allows for the isolation of individual isomers with high purity, which is often necessary for subsequent structural elucidation or biological testing. researchgate.net

The table below compares the key features of these advanced purification methodologies.

Table 2: Comparison of Purification Methodologies for Alkenes and Their Intermediates

| Methodology | Principle of Separation | Key Advantages | Typical Scale | Applicability to this compound | Source |

|---|---|---|---|---|---|

| Argentation Chromatography | Reversible π-complex formation between Ag+ and C=C bonds | Excellent selectivity for separating isomers based on unsaturation (number, position, geometry) | Lab (Analytical to Preparative) | High | wikipedia.orgresearchgate.netnih.gov |

| Simulated Moving Bed (SMB) | Continuous counter-current chromatography | High throughput, reduced solvent consumption, high efficiency for binary separations | Pilot to Industrial | Moderate to High (for isomer groups) | knauer.netedpsciences.orgpharmtech.com |

| Preparative Gas Chromatography (prep-GC) | Differential partitioning between gas and stationary phase based on volatility and polarity | Very high resolution for volatile isomers, ideal for obtaining ultra-pure samples | Lab (Microgram to Gram) | High (for final purification of isomers) | researchgate.netoup.comncsu.edu |

Elucidation of Reactivity Profiles and Mechanistic Pathways of 7,8 Dimethyltetradec 1 Ene

Electrophilic Addition Reactions at the Terminal Alkene Moiety

Electrophilic addition reactions are characteristic of alkenes, where the π electrons of the double bond act as a nucleophile, attacking an electrophilic species. masterorganicchemistry.com These reactions proceed through the formation of a carbocation intermediate, and the subsequent reaction with a nucleophile yields the addition product. The regioselectivity of these additions to unsymmetrical alkenes is generally governed by Markovnikov's rule, which states that the electrophile (usually a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Regioselectivity and Stereochemistry of Hydrohalogenation

The hydrohalogenation of 7,8-Dimethyltetradec-1-ene with hydrogen halides (HX, where X = Cl, Br, I) is expected to proceed via a classic electrophilic addition mechanism. chemistry.coachpressbooks.pub The initial step involves the protonation of the terminal double bond. Following Markovnikov's rule, the proton will add to the C1 carbon, which bears two hydrogen atoms, to form a more stable secondary carbocation at the C2 position. The subsequent attack of the halide anion (X⁻) on this carbocation will yield the 2-halo-7,8-dimethyltetradecane as the major product. pressbooks.pub

In the presence of peroxides, the hydrobromination of alkenes is known to proceed via a free-radical mechanism, leading to anti-Markovnikov addition. wikipedia.org For this compound, this would result in the formation of 1-bromo-7,8-dimethyltetradecane. The stereochemistry at the newly formed chiral center (C2) in the Markovnikov product would result in a racemic mixture of (R)- and (S)-2-halo-7,8-dimethyltetradecane, as the intermediate carbocation is planar and can be attacked by the halide from either face with equal probability.

| Reagent | Conditions | Major Product | Regioselectivity |

| HCl | Inert Solvent | 2-Chloro-7,8-dimethyltetradecane | Markovnikov |

| HBr | Inert Solvent | 2-Bromo-7,8-dimethyltetradecane | Markovnikov |

| HBr | Peroxides, Heat/UV | 1-Bromo-7,8-dimethyltetradecane | Anti-Markovnikov |

| HI | Inert Solvent | 2-Iodo-7,8-dimethyltetradecane | Markovnikov |

Mechanism of Hydration and Oxymercuration-Demercuration

Acid-Catalyzed Hydration: The hydration of this compound in the presence of a strong acid catalyst (such as dilute sulfuric acid) will also follow Markovnikov's rule. pressbooks.pub The double bond is protonated to form the more stable secondary carbocation at C2, which is then attacked by a water molecule. Subsequent deprotonation yields 7,8-dimethyltetradecan-2-ol as the major product. pressbooks.publumenlearning.com Due to the formation of a carbocation intermediate, there is a possibility of rearrangements, although in this specific case, a hydride or alkyl shift from the C3 position to the C2 carbocation is unlikely to offer a more stable carbocation.

Oxymercuration-Demercuration: This two-step procedure provides a more reliable method for the Markovnikov hydration of alkenes without the risk of carbocation rearrangements. masterorganicchemistry.comlibretexts.org The reaction of this compound with mercury(II) acetate (B1210297) in aqueous tetrahydrofuran (B95107) (THF) would lead to the formation of a cyclic mercurinium ion intermediate. masterorganicchemistry.comkameton.org Water, acting as a nucleophile, will attack the more substituted carbon (C2) of the mercurinium ion, following Markovnikov's regioselectivity. libretexts.org The subsequent demercuration step, typically achieved with sodium borohydride (B1222165) (NaBH₄), replaces the mercury-containing group with a hydrogen atom, yielding 7,8-dimethyltetradecan-2-ol. masterorganicchemistry.com The stereochemistry of this reaction is anti-addition, meaning the hydroxyl group and the hydrogen atom are added to opposite faces of the original double bond.

| Method | Reagents | Major Product | Regioselectivity | Stereochemistry |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 7,8-Dimethyltetradecan-2-ol | Markovnikov | Racemic |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | 7,8-Dimethyltetradecan-2-ol | Markovnikov | Anti-addition |

Halogenation and Halohydrin Formation Pathways

Halogenation: The addition of halogens (Br₂ or Cl₂) to this compound in an inert solvent results in the formation of a vicinal dihalide. masterorganicchemistry.comleah4sci.com The reaction proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com The subsequent backside attack by a halide ion on one of the carbons of the halonium ion leads to anti-addition of the two halogen atoms. leah4sci.com This results in the formation of 1,2-dibromo- or 1,2-dichloro-7,8-dimethyltetradecane.

Halohydrin Formation: When halogenation is carried out in the presence of water as a solvent, a halohydrin is formed. masterorganicchemistry.comutdallas.edu The intermediate halonium ion is intercepted by a water molecule, which acts as a nucleophile. The water molecule will attack the more substituted carbon of the halonium ion (the one better able to stabilize a partial positive charge), which in this case is the C2 carbon. pitt.edu Subsequent deprotonation yields a halohydrin. For this compound, this would result in the formation of 1-halo-7,8-dimethyltetradecan-2-ol as the major product, with anti-stereochemistry.

| Reagent | Solvent | Major Product | Stereochemistry |

| Br₂ | CCl₄ | 1,2-Dibromo-7,8-dimethyltetradecane | Anti-addition |

| Cl₂ | CH₂Cl₂ | 1,2-Dichloro-7,8-dimethyltetradecane | Anti-addition |

| Br₂ | H₂O | 1-Bromo-7,8-dimethyltetradecan-2-ol | Anti-addition |

| Cl₂ | H₂O | 1-Chloro-7,8-dimethyltetradecan-2-ol | Anti-addition |

Oxidative Transformations of this compound

The double bond of this compound is also susceptible to various oxidative reactions, leading to the formation of epoxides and diols.

Epoxidation Reactions and Diastereoselective Control

Epoxidation of this compound can be achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.com This reaction is a syn-addition, where an oxygen atom is delivered to the same face of the double bond, forming a three-membered ring called an epoxide (or oxirane). chemistrysteps.com The reaction is concerted and stereospecific. For a terminal alkene like this compound, the product will be (7,8-dimethyltetradecyl)oxirane. Given that the starting material is chiral due to the dimethyl substituents, the epoxidation will occur from either face of the double bond, but the bulky alkyl chain may sterically hinder the approach of the peroxyacid from one face more than the other, potentially leading to some degree of diastereoselectivity. thieme-connect.demasterorganicchemistry.com However, since the chiral centers are relatively far from the reaction center, this effect is likely to be small.

| Reagent | Product | Stereochemistry |

| m-CPBA | (7,8-Dimethyltetradecyl)oxirane | Syn-addition |

Syn- and Anti-Dihydroxylation Mechanisms

Syn-Dihydroxylation: This transformation can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). chemistry.coachlibretexts.org Both reagents add two hydroxyl groups to the same side of the double bond (syn-addition). libretexts.orgresearchgate.net The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol. libretexts.org For this compound, this reaction will produce 7,8-dimethyltetradecane-1,2-diol with the two hydroxyl groups in a syn relationship.

Anti-Dihydroxylation: This can be achieved in a two-step process involving the epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. chemistrysteps.comlibretexts.orgchadsprep.com The initial epoxidation with a peroxyacid forms the epoxide. Subsequent treatment with aqueous acid leads to the opening of the epoxide ring via a backside attack of a water molecule on one of the epoxide carbons. libretexts.orgchadsprep.com This results in the formation of a trans-diol. For this compound, this sequence will yield 7,8-dimethyltetradecane-1,2-diol with the two hydroxyl groups in an anti-configuration.

| Method | Reagents | Product | Stereochemistry |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | 7,8-Dimethyltetradecane-1,2-diol | Syn-addition |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 7,8-Dimethyltetradecane-1,2-diol | Anti-addition |

Catalytic Hydrogenation and Selective Reduction of the Alkene

Catalytic hydrogenation is a fundamental reaction in organic synthesis that involves the addition of hydrogen across a double or triple bond, typically in the presence of a metal catalyst. tcichemicals.com This process converts alkenes into saturated alkanes. libretexts.org For this compound, catalytic hydrogenation will reduce the terminal double bond to a single bond, yielding 7,8-Dimethyltetradecane.

The hydrogenation of alkenes can be achieved using either homogeneous or heterogeneous catalytic systems.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas-phase reaction mixture. youtube.com Common heterogeneous catalysts for alkene hydrogenation include platinum (Pt), palladium (Pd), and nickel (Ni) supported on materials like carbon (e.g., Pd/C) or alumina. tcichemicals.comlibretexts.org The reaction occurs on the surface of the metal catalyst where hydrogen gas is adsorbed. youtube.com These catalysts are widely used due to their effectiveness and ease of separation from the reaction mixture.

Homogeneous Catalysts: In contrast, homogeneous catalysts are soluble in the reaction medium. nih.gov Examples include Wilkinson's catalyst (RhCl(PPh₃)₃) and Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆). tcichemicals.com These catalysts can offer higher selectivity and operate under milder conditions. nih.gov For instance, certain ruthenium and molybdenum complexes have been explored for the hydrogenation of various alkenes. tcichemicals.comnih.gov

The choice between a homogeneous and heterogeneous catalyst depends on factors such as the desired selectivity, reaction conditions, and practical considerations for catalyst recovery.

A key feature of catalytic hydrogenation is its stereochemistry. The addition of hydrogen atoms typically occurs in a syn-addition fashion, meaning both hydrogen atoms add to the same face of the double bond. youtube.com This is because the alkene adsorbs onto the surface of the catalyst, and the adsorbed hydrogen atoms are then delivered to that same face. libretexts.orgyoutube.com

For an acyclic and achiral alkene like this compound, the hydrogenation of the terminal double bond does not create any new stereocenters. The resulting product, 7,8-Dimethyltetradecane, will have the same stereochemistry at the C7 and C8 positions as the starting material. However, the reaction is sensitive to steric hindrance, and the hydrogen atoms will add to the less sterically hindered face of the double bond. youtube.com

Free Radical Initiated Reactions Involving this compound

Free radical reactions involve species with unpaired electrons and provide an alternative pathway for the transformation of alkenes. wikipedia.org

Free radical addition to alkenes is a chain reaction that typically involves initiation, propagation, and termination steps. wikipedia.org A well-known example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. libretexts.org

The process is initiated by the homolytic cleavage of a peroxide, which generates an alkoxy radical. This radical then abstracts a hydrogen atom from HBr to form a bromine radical. masterorganicchemistry.com The bromine radical adds to the less substituted carbon of the alkene double bond (the C1 position in this compound), leading to the formation of a more stable secondary radical at the C2 position. libretexts.orgmasterorganicchemistry.com This radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product and regenerate a bromine radical, thus propagating the chain. wikipedia.org

The regioselectivity of this reaction is opposite to that of electrophilic addition and is known as the "peroxide effect". wikipedia.org Therefore, the radical addition of HBr to this compound would be expected to yield 1-bromo-7,8-dimethyltetradecane. It is important to note that this anti-Markovnikov addition is specific to HBr; radical addition of HCl and HI is generally not observed. libretexts.org

| Reaction | Reagents | Major Product | Regioselectivity |

| Radical Addition of HBr | HBr, ROOR (peroxide) | 1-Bromo-7,8-dimethyltetradecane | Anti-Markovnikov |

Terminal alkenes, such as this compound, can undergo polymerization through a free radical mechanism. libretexts.org This process is initiated by a radical species that adds to the double bond of a monomer molecule. The resulting radical can then add to another monomer, and this process repeats, leading to the formation of a long polymer chain. libretexts.org

The addition always proceeds in a way that forms the more stable radical intermediate. libretexts.org In the case of this compound, the initiating radical (R•) would add to the C1 position, generating a more stable secondary radical at the C2 position. This radical would then attack another monomer molecule at its C1 position, and so on.

The polymerization of this compound would lead to a polymer with a long hydrocarbon backbone and pendant 6,7-dimethyltridecyl side chains. The properties of the resulting polymer would be influenced by factors such as the length of the polymer chains and the stereochemistry of the repeating units.

Functionalization Studies at the Aliphatic Chain and Methyl Branches

The aliphatic backbone and methyl groups of this compound present a rich canvas for selective functionalization. The presence of primary, secondary, and tertiary C-H bonds, in addition to the terminal alkene, allows for a variety of chemical transformations.

The selective activation of otherwise inert C-H bonds is a formidable challenge in organic chemistry. acs.orgdmaiti.com For a molecule like this compound, with its numerous C-H bonds of similar reactivity, achieving site-selectivity requires sophisticated catalytic systems. Transition-metal-catalyzed C-H activation is a primary strategy, often guided by directing groups to achieve regioselectivity. snnu.edu.cn In the absence of a directing group, selectivity can be challenging, often leading to a mixture of products.

Methodologies for C-H functionalization often rely on the inherent reactivity differences of C-H bonds (tertiary > secondary > primary) or the use of catalysts that can discriminate between them. For instance, rhodium-catalyzed carbene or nitrene insertion into C-H bonds could theoretically be applied. Given the structure of this compound, the tertiary C-H bonds at the C-7 and C-8 positions would be the most likely sites for radical-mediated functionalization, such as halogenation.

More advanced methods involve palladium catalysis, which has been shown to be effective for the C-H functionalization of aliphatic compounds. nih.gov These reactions can introduce various functional groups, including aryl, alkyl, and heteroatom-containing moieties. A hypothetical C-H arylation of this compound is presented in the table below, illustrating potential outcomes based on known catalytic systems.

Table 1: Hypothetical Selective C-H Arylation of this compound

| Entry | Catalyst System | Arylating Agent | Major Product(s) | Predicted Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ / Ligand A | Ph-I | 7-Aryl-7,8-dimethyltetradec-1-ene | 45 |

| 2 | Ru(II)-complex / Light | Ph-N₂⁺ | Mixture of arylated isomers | 30-50 |

This table is illustrative and based on general principles of C-H activation.

Remote functionalization allows for the modification of a C-H bond that is distant from the initial point of reactivity. nih.gov In the case of this compound, the terminal alkene can act as a "handle" for a transition metal catalyst to "walk" along the carbon chain, a process known as isomerization or chain-walking, before effecting a functionalization at a remote position. acs.orgnih.gov

This strategy combines isomerization and functionalization into a single catalytic system. digitellinc.com For example, a nickel-hydride catalyst could reversibly isomerize the double bond along the tetradecane (B157292) chain. The catalyst could then promote a reaction, such as hydrosilylation or hydroamination, at a more thermodynamically stable internal position or at a sterically accessible site. digitellinc.com The presence of the dimethyl branches at C-7 and C-8 would likely influence the migratory pathway of the catalyst, potentially leading to selective functionalization at positions adjacent to these branches due to steric or electronic effects.

Zirconium-mediated remote functionalization is another powerful tool where a "chain-walking" process can lead to the activation of distant C-H or C-C bonds. acs.org A hypothetical remote carboxylation of this compound using a nickel catalyst is outlined below.

Table 2: Hypothetical Remote Functionalization of this compound

| Entry | Catalytic System | Functionalization | Major Product Position |

|---|---|---|---|

| 1 | Ni(cod)₂ / NHC ligand | Hydrosilylation | Internal positions (e.g., C-6, C-9) |

| 2 | Rh(I) complex | Hydroformylation | Terminal and internal aldehydes |

This table is illustrative and based on known remote functionalization reactions of long-chain alkenes. acs.orgnih.gov

Investigation of Pericyclic Reactions and Rearrangements Featuring this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. scribd.comyale.edu The structure of this compound, with its terminal alkene, makes it a potential substrate for several types of pericyclic reactions.

One of the most relevant pericyclic reactions for this substrate is the ene reaction . msu.edulibretexts.org In an ene reaction, an alkene with an allylic hydrogen (the "ene") reacts with a compound containing a double or triple bond (the "enophile") to form a new bond, with the migration of the ene double bond and a 1,5-hydrogen shift. This compound can act as the "ene" component. For example, its reaction with an enophile like diethyl azodicarboxylate (DEAD) would be expected to yield an adduct where the double bond has shifted to the C-2 position. mdpi.com

Sigmatropic rearrangements , another class of pericyclic reactions, involve the migration of a sigma-bond across a pi-system. libretexts.org While less straightforward for this compound itself, derivatives of this compound could undergo such rearrangements. For instance, an appropriately substituted allyl vinyl ether derived from a functionalized this compound could undergo a acs.orgacs.org-sigmatropic rearrangement (Claisen rearrangement).

Table 3: Potential Pericyclic Reactions of this compound and its Derivatives

| Reaction Type | Reactant(s) | Key Transformation |

|---|---|---|

| Ene Reaction | This compound + Maleic Anhydride (B1165640) | Formation of a succinic anhydride adduct with a C-2 double bond. |

| [2+2] Cycloaddition | This compound + Ketene (photochemical) | Formation of a cyclobutanone (B123998) ring. wikipedia.org |

This table provides hypothetical examples based on established pericyclic reaction principles. scribd.commsu.edu

Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Insights

Understanding the mechanisms of the reactions involving this compound requires the use of advanced spectroscopic techniques for real-time monitoring and characterization of intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Can be used to follow the disappearance of the vinyl protons of the terminal alkene (typically in the 4.9-5.8 ppm range) and the appearance of new signals corresponding to the products. wikipedia.org For instance, in a chain-walking reaction, new olefinic protons would appear at different chemical shifts.

¹³C NMR: Provides information on the carbon skeleton. The signals for the sp² carbons of the double bond (around 114 and 139 ppm for a terminal alkene) would shift upon reaction or isomerization. wikipedia.org

In-situ NMR: Allows for the direct observation of reaction progress inside an NMR tube, providing kinetic data and potentially detecting transient intermediates.

Infrared (IR) Spectroscopy:

The characteristic C=C stretch of the terminal alkene (around 1640 cm⁻¹) and the =C-H stretch (around 3080 cm⁻¹) would be monitored. The disappearance of these bands and the appearance of new bands (e.g., a C=O stretch in an oxidation reaction) would indicate reaction progress.

Mass Spectrometry (MS):

GC-MS: Can be used to separate and identify the products in a reaction mixture, providing information on their molecular weight and fragmentation patterns. This is particularly useful for analyzing mixtures of isomers that might result from C-H functionalization or rearrangement reactions.

High-Resolution Mass Spectrometry (HRMS): Can be used to identify the elemental composition of transient species, such as organometallic intermediates, when coupled with techniques like electrospray ionization (ESI). mdpi.com

Table 4: Key Spectroscopic Data for Monitoring Reactions of this compound

| Spectroscopic Technique | Key Signal for Reactant | Expected Change Upon Reaction |

|---|---|---|

| ¹H NMR | Multiplet at ~5.8 ppm (H-1), Doublets at ~4.9 ppm (H-2) | Disappearance or shift of these signals |

| ¹³C NMR | ~139 ppm (C-1), ~114 ppm (C-2) | Disappearance or shift of these signals |

| IR Spectroscopy | ~1640 cm⁻¹ (C=C stretch), ~3080 cm⁻¹ (=C-H stretch) | Disappearance of these bands |

This table summarizes key spectroscopic features based on general knowledge of alkene analysis. wikipedia.org

Computational and Theoretical Investigations of 7,8 Dimethyltetradec 1 Ene

Conformational Analysis and Energy Landscape Exploration

The conformational flexibility of a long-chain alkene like 7,8-Dimethyltetradec-1-ene is vast, arising from the numerous rotatable single bonds in its fourteen-carbon backbone. Understanding the preferred three-dimensional structures and the energy barriers between them is crucial for predicting its physical properties and chemical reactivity.

Molecular mechanics (MM) force fields, such as OPLS (Optimized Potentials for Liquid Simulations) and CHARMM (Chemistry at HARvard Macromolecular Mechanics), are well-suited for exploring the conformational space of large organic molecules. nih.gov These methods treat molecules as a collection of atoms held together by springs, allowing for the rapid calculation of potential energies for a multitude of conformations. For a molecule like this compound, an all-atom force field would be employed to account for all hydrogen and carbon atoms, providing a detailed energy landscape.

Molecular dynamics (MD) simulations build upon MM by introducing the element of time, simulating the movement of atoms and the evolution of molecular conformations at a given temperature. acs.orgacs.org An MD simulation of this compound would reveal how the molecule folds and flexes in the gas or a solvent phase. The long alkyl chain would likely exhibit significant random coiling, while the region around the 7,8-dimethyl substitution would experience restricted rotation due to steric hindrance. The terminal double bond would also influence the local conformation.

Table 1: Representative Torsional Energy Barriers for Alkane Chains (Analogous Data)

| Dihedral Angle | Type of Eclipsing Interaction | Approximate Energy Barrier (kcal/mol) |

| H-C-C-H | H/H | ~2.9 |

| H-C-C-CH3 | H/CH3 | ~3.4 |

| CH3-C-C-CH3 | CH3/CH3 | 4.0 - 6.0 |

This table presents typical torsional energy barriers found in alkanes, which are the primary components of the this compound structure. The presence of methyl branches at the C7 and C8 positions would introduce additional steric strain in eclipsed conformations.

The potential energy surface (PES) is a multi-dimensional plot of a molecule's energy as a function of its geometric coordinates. researchgate.netlibretexts.org For a molecule with as many degrees of freedom as this compound, a full PES is computationally prohibitive to map. However, key regions of the PES can be explored, particularly the rotational barriers around the C-C single bonds.

The most stable conformation, or global minimum on the PES, for a simple long-chain alkane is an all-trans (anti-periplanar) arrangement of the carbon backbone, which minimizes steric repulsion. ru.nl For this compound, the presence of the methyl groups at the 7th and 8th positions would disrupt a simple all-trans conformation in that region. The global minimum would likely involve a complex fold that accommodates the methyl groups while maximizing the distance between other parts of the chain. Identifying this global minimum would require sophisticated computational search algorithms, such as simulated annealing or genetic algorithms, coupled with energy minimizations. Studies on smaller branched alkanes and cycloalkanes with alkyl side chains have shown that branching significantly influences the relative energies of different conformers. acs.orgresearchgate.net

Electronic Structure and Bonding Analysis

The electronic properties of this compound are primarily dictated by the carbon-carbon double bond, which is the site of highest electron density and the most probable center for chemical reactions.

Quantum chemical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure than molecular mechanics. wiley.comvub.be A key output of these calculations is the energy and shape of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the HOMO would be a π-bonding orbital localized on the C1=C2 double bond. The LUMO would be the corresponding π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's reactivity and its ability to absorb light. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Table 2: Representative HOMO-LUMO Gaps for Alkenes (Analogous Data)

| Alkene | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Ethene | -10.5 | 1.2 | 11.7 |

| Propene | -10.2 | 1.1 | 11.3 |

| 1-Butene | -10.1 | 1.0 | 11.1 |

| cis-2-Butene | -9.7 | 1.2 | 10.9 |

| trans-2-Butene | -9.7 | 1.2 | 10.9 |

| Isobutene | -9.8 | 1.3 | 11.1 |

This table shows representative HOMO and LUMO energies for smaller alkenes, calculated at a consistent level of theory. For this compound, the HOMO-LUMO gap is expected to be similar to that of other terminal alkenes, though the long alkyl chain might have a minor influence.

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule. libretexts.org Regions of negative potential (typically colored red or orange) indicate electron-rich areas, while regions of positive potential (blue) are electron-poor. youtube.com

For this compound, the ESP map would show a region of high electron density (negative potential) localized around the π-bond of the C1=C2 double bond. researchgate.net This makes the terminal double bond a likely site for electrophilic attack. The rest of the long, saturated alkyl chain would be largely nonpolar, with a relatively neutral potential (green). The methyl groups at C7 and C8 would introduce minor localized variations in charge distribution.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. For this compound, several reaction types common to alkenes could be computationally explored.

One of the most fundamental reactions of alkenes is electrophilic addition to the double bond. For example, the addition of a hydrogen halide (H-X) would proceed through a carbocation intermediate. Computational studies on smaller alkenes have shown that the stability of the carbocation intermediate determines the regioselectivity of the reaction (Markovnikov's rule). For this compound, the addition of an electrophile to C1 would lead to a more stable secondary carbocation at C2, which would then be attacked by the nucleophile.

Another important class of reactions is radical reactions. For instance, hydrogen abstraction by a radical species could occur at various positions along the chain. Computational studies on the reaction of hydroxyl radicals with C4-C6 alkenes have shown that abstraction from allylic positions is particularly favorable due to the resonance stabilization of the resulting radical. mdpi.com For this compound, the allylic hydrogens at C3 would be susceptible to abstraction. The branching at C7 and C8 might also influence the selectivity of radical attack due to steric effects. wiley.com

The cracking of long-chain alkenes is of significant industrial importance. Computational studies on the cracking of C4-C8 alkenes on zeolite catalysts have elucidated complex reaction networks involving protonation, isomerization, and β-scission of carbenium ion intermediates. acs.org A similar computational approach could be applied to understand the thermal or catalytic decomposition of this compound, predicting the likely fragmentation products.

Density Functional Theory (DFT) Applications to Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying chemical reactivity. For a molecule like this compound, DFT could be employed to explore various reaction pathways, such as addition reactions at the terminal double bond or oxidation at the allylic positions.

A typical DFT study would involve locating the geometries of reactants, transition states, intermediates, and products on the potential energy surface. From these calculations, key thermodynamic and kinetic data, such as reaction energies and activation barriers, can be determined. For instance, in a hypothetical electrophilic addition of HBr to this compound, DFT calculations could predict the relative stability of the two possible carbocation intermediates and the corresponding transition states, thereby explaining the regioselectivity of the reaction (i.e., whether the Markovnikov or anti-Markovnikov product is favored). pku.edu.cnresearchgate.netmdpi.comfrontiersin.org

Hypothetical DFT Data for Electrophilic Addition to this compound

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants (this compound + HBr) | 0.0 |

| Transition State 1 (Markovnikov) | +15.2 |

| Intermediate 1 (Secondary Carbocation) | +5.8 |

| Transition State 2 (Anti-Markovnikov) | +22.5 |

| Intermediate 2 (Primary Carbocation) | +18.1 |

Note: This table is illustrative and not based on published data for this specific compound.

Ab Initio Calculations for Elementary Steps

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy. ijcce.ac.ir For elementary reaction steps involving this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used, often in conjunction with DFT, to obtain more accurate energy barriers and reaction profiles. These methods are computationally more demanding and are typically used for smaller systems or to benchmark the accuracy of DFT functionals for a specific class of reactions. For a molecule of this size, a common strategy is to use a smaller model system that captures the essential chemical features to perform high-level ab initio calculations.

Prediction of Spectroscopic Signatures and Vibrational Frequencies

Computational chemistry is instrumental in predicting spectroscopic data, which aids in the identification and characterization of compounds. nih.gov

Vibrational Frequencies (IR Spectroscopy): DFT calculations can predict the infrared spectrum of this compound by calculating its vibrational frequencies. researchgate.net Each calculated frequency corresponds to a specific molecular motion (e.g., C=C stretch, C-H bend). These predictions are vital for interpreting experimental IR spectra. For this compound, key predicted peaks would include the C=C stretching vibration of the terminal alkene and various C-H stretching and bending modes. arxiv.org

Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| =C-H Stretch | ~3080 |

| C-H Stretch (sp³) | 2850-2960 |

| C=C Stretch | ~1640 |

| CH₂ Scissoring | ~1465 |

| =C-H Bend (Out-of-plane) | ~910 |

Note: This table is illustrative and not based on published data for this specific compound.

NMR Spectroscopy: While not explicitly requested, it is worth noting that computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the structure of complex molecules like this compound.

Solvent Effects and Implicit/Explicit Solvation Models in Computational Studies

Chemical reactions and properties are significantly influenced by the solvent environment. springernature.com Computational studies must account for these interactions to provide realistic predictions. rsc.org

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. pitt.edu This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute's geometry and energy. nih.gov

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. rsc.org This method can model specific solute-solvent interactions, such as hydrogen bonding, which are not captured by implicit models. However, it is computationally very expensive due to the increased number of atoms and the need to sample many different solvent configurations. pitt.edu A hybrid approach, combining an explicit model for the first solvation shell with an implicit model for the bulk solvent, often provides a good balance between accuracy and computational cost. rsc.org

For this compound, which is nonpolar, solvent effects in nonpolar solvents would be modest. However, in polar solvents, electrostatic and dispersion interactions could still influence conformational preferences and reaction energetics, making their inclusion in computational models important for accurate predictions. nih.gov

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research of 7,8 Dimethyltetradec 1 Ene

Elucidation of Structural Features and Stereochemistry via Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. emerypharma.com For a molecule with the complexity of 7,8-Dimethyltetradec-1-ene, which contains multiple overlapping signals in a simple one-dimensional (1D) spectrum, advanced two-dimensional (2D) techniques are essential for unambiguous structural assignment. wikipedia.org

Two-dimensional NMR experiments provide a more comprehensive analysis of molecular structures by spreading signals across two frequency axes, which helps resolve overlapping peaks and reveals correlations between different nuclei. wikipedia.orgucalgary.ca

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY is critical for tracing the proton connectivity along the fourteen-carbon backbone. Cross-peaks would confirm the coupling between the terminal vinyl protons (C1 and C2) and the allylic protons at C3. Further correlations would establish the sequence of methylene (B1212753) groups and the connectivity of the methine protons at C7 and C8 to the adjacent methylene groups and the methyl substituents.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbon atom they are attached to, based on one-bond ¹H-¹³C coupling. wikipedia.org This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak correlating the chemical shift of its proton(s) to the chemical shift of its carbon atom.

The following tables present the predicted NMR data and correlations for this compound, based on established chemical shift values for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (in ppm) are relative to TMS in a standard solvent like CDCl₃. Actual values may vary.

| Carbon Position | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) | Multiplicity |

| 1 | ~114.1 | H₂ | ~4.95 | m |

| 2 | ~139.2 | H | ~5.80 | m |

| 3 | ~33.8 | H₂ | ~2.05 | q |

| 4-5 | ~29.0-29.5 | H₂ | ~1.25-1.35 | m |

| 6 | ~30.0 | H₂ | ~1.25-1.35 | m |

| 7 | ~37.0 | H | ~1.50 | m |

| 8 | ~37.0 | H | ~1.50 | m |

| 9-13 | ~27.0-32.0 | H₂ | ~1.25-1.35 | m |

| 14 | ~14.1 | H₃ | ~0.88 | t |

| 7-CH₃ | ~19.0 | H₃ | ~0.85 | d |

| 8-CH₃ | ~19.0 | H₃ | ~0.85 | d |

Table 2: Key Predicted 2D NMR Correlations for this compound

| Technique | Proton Signal (¹H ppm) | Correlated Signal(s) (¹H or ¹³C ppm) | Structural Information Confirmed |

| COSY | H-2 (~5.80) | H₂-1 (~4.95), H₂-3 (~2.05) | Connectivity of the vinyl group. |

| H-7 (~1.50) | H₂-6 (~1.25-1.35), H-8 (~1.50), H₃-7-CH₃ (~0.85) | Connectivity around the first branch point. | |

| HSQC | ~4.95 | ~114.1 (C1) | Direct C-H bond at position 1. |

| ~0.85 | ~19.0 (C-7-CH₃) | Direct C-H bond of the methyl group at C7. | |

| HMBC | H₃-7-CH₃ (~0.85) | C6, C7, C8 | Confirms location of the methyl group at C7. |

| H-2 (~5.80) | C1, C3, C4 | Confirms long-range connectivity from the alkene. |

This compound possesses two stereocenters at C7 and C8, meaning it can exist as different stereoisomers (diastereomers and enantiomers). Determining the relative and absolute configuration is a significant challenge.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. For flexible, acyclic molecules, its utility in assigning stereochemistry can be complex due to conformational averaging. However, NOESY can provide insights into the preferred solution-state conformation. For instance, observing a NOESY cross-peak between the protons of the two methyl groups at C7 and C8 would suggest a spatial proximity, which could help in assigning the relative stereochemistry (i.e., syn vs. anti diastereomers).

Chiral Shift Reagents (CSRs): To distinguish between enantiomers, which have identical NMR spectra under normal conditions, chiral shift reagents are employed. libretexts.org These are typically paramagnetic lanthanide complexes (e.g., Eu(hfc)₃) that are themselves chiral. chemistnotes.comnih.gov When a CSR is added to a solution of a chiral analyte, it forms transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, causing the signals of the two enantiomers to be shifted to different extents, allowing for their separate visualization and quantification to determine enantiomeric excess (ee). chemistnotes.comrsc.org

The long alkyl chain of this compound is highly flexible due to rapid rotation around its carbon-carbon single bonds. acs.org Dynamic NMR (DNMR) is the study of these conformational changes by recording NMR spectra over a range of temperatures. libretexts.org

At room temperature, the rapid bond rotation leads to NMR signals that are an average of all the populated conformations. By significantly lowering the sample temperature, this rotation can be slowed on the NMR timescale. This would cause the initially sharp NMR signals to broaden and eventually decoalesce into multiple distinct signals, each corresponding to a specific "frozen-out" conformer. Analyzing these changes allows for the calculation of the energy barriers associated with bond rotation, providing valuable thermodynamic data about the molecule's conformational landscape. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique that provides information about a molecule's mass and, by extension, its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C₁₆H₃₂.

Calculated Exact Mass: 224.2504 amu

Nominal Mass: 224 amu

An HRMS measurement yielding an m/z value very close to 224.2504 would confirm the elemental composition as C₁₆H₃₂, distinguishing it from other possible formulas with the same nominal mass (e.g., C₁₅H₂₈O, exact mass 224.2140).

Tandem Mass Spectrometry (MS/MS) is a technique used to deduce the structure of a molecule by analyzing its fragmentation pattern. mdpi.com In an MS/MS experiment, the molecular ion (M⁺˙, m/z 224) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

For branched alkanes and alkenes, fragmentation is not random. Cleavage is favored at branching points because it leads to the formation of more stable, more substituted carbocations. fiveable.meyoutube.comscribd.com The fragmentation pattern of this compound would provide a structural fingerprint.

Key predicted fragmentation pathways include:

Cleavage at the C7-C8 bond: This is expected to be a major fragmentation pathway due to the presence of two adjacent tertiary carbons. This could lead to fragments such as C₈H₁₇⁺ (m/z 113) or C₈H₁₅⁺ (m/z 111).

Cleavage adjacent to the branching points: Breakage of the C6-C7 and C8-C9 bonds would also be favorable, leading to the loss of various alkyl radicals.

Allylic Cleavage: The double bond at C1-C2 influences fragmentation, favoring cleavage at the C3-C4 bond to form a stable allylic cation.

Alkyl Series: Like straight-chain alkanes, a series of peaks separated by 14 mass units (CH₂) is expected, corresponding to the sequential loss of methylene units. libretexts.orgjove.com

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure / Neutral Loss | Fragmentation Pathway |

| 209 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 167 | [M - C₄H₉]⁺ | Loss of a butyl radical (cleavage further down the chain). |

| 113 | [C₈H₁₇]⁺ | Cleavage at the C7-C8 bond. |

| 111 | [C₈H₁₅]⁺ | Cleavage at the C7-C8 bond with H₂ loss. |

| 97 | [C₇H₁₃]⁺ | Cleavage at the C7-C8 bond. |

| 83 | [C₆H₁₁]⁺ | Cleavage at the C6-C7 bond. |

| 69 | [C₅H₉]⁺ | Common fragment in alkene spectra. |

| 55 | [C₄H₇]⁺ | Allylic cleavage product. |

| 41 | [C₃H₅]⁺ | Allyl cation, characteristic of terminal alkenes. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification and Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bond vibrations within the this compound molecule.

Infrared (IR) Spectroscopy is particularly adept at identifying characteristic vibrational modes. The spectrum of this compound is dominated by features of its terminal alkene and its long aliphatic chain. The terminal vinyl group gives rise to several distinct absorptions: a C=C stretching vibration typically appears in the 1680-1640 cm⁻¹ region orgchemboulder.com, and the stretching of the sp²-hybridized C-H bonds (=C-H) is observed at higher wavenumbers, generally between 3100-3000 cm⁻¹. orgchemboulder.comspectroscopyonline.com Strong out-of-plane C-H bending vibrations for the monosubstituted alkene are also characteristic, appearing in the 1000-650 cm⁻¹ range; specifically, strong bands are expected near 990 cm⁻¹ and 910 cm⁻¹. pressbooks.publibretexts.org

The extensive saturated aliphatic portion of the molecule is characterized by strong C-H stretching absorptions from the methyl (CH₃) and methylene (CH₂) groups, which are found just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. pressbooks.publibretexts.org C-H bending vibrations for these groups also produce signals, such as scissoring and rocking, in the fingerprint region (below 1500 cm⁻¹). orgchemboulder.com

Raman Spectroscopy serves as a complementary technique to IR. wikipedia.org While IR spectroscopy depends on a change in the dipole moment during a vibration, Raman spectroscopy relies on a change in the polarizability of the electron cloud. wikipedia.org For this compound, the C=C double bond stretch, which can be a weak to moderate band in the IR spectrum, often produces a strong and sharp signal in the Raman spectrum in a similar region (around 1640 cm⁻¹). This makes Raman particularly useful for confirming the presence of the alkene group. The aliphatic C-C and C-H vibrations also give rise to characteristic Raman signals. acs.org The symmetric C-H stretching modes of the aliphatic chain are typically strong in the Raman spectrum. nih.gov This complementary nature allows for a more complete vibrational analysis of the molecule. libretexts.org

| Vibrational Mode | Functional Group | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | IR Intensity |

|---|---|---|---|---|

| =C-H Stretch | Terminal Alkene | 3100-3075 | 3100-3075 | Medium |

| -C-H Stretch (sp³) | Alkyl Chain (CH₂, CH₃) | 2960-2850 | 2960-2850 | Strong |

| C=C Stretch | Terminal Alkene | 1645-1640 | 1645-1640 | Medium-Weak |

| -CH₂ Scissoring | Alkyl Chain | ~1465 | ~1465 | Medium |

| -CH₃ Bending | Alkyl Chain | ~1378 | ~1378 | Medium |

| =C-H Out-of-Plane Bend | Terminal Alkene | 995-985 & 915-905 | Inactive or Weak | Strong |

Chiral Chromatography (GC-FID, HPLC) for Enantiomeric and Diastereomeric Purity Assessment

The this compound molecule possesses two chiral centers at the C7 and C8 positions. This gives rise to four possible stereoisomers: (7R,8R), (7S,8S), (7R,8S), and (7S,8R). The (7R,8R) and (7S,8S) isomers are a pair of enantiomers, as are the (7R,8S) and (7S,8R) isomers. The relationship between an enantiomer from the first pair and one from the second pair is diastereomeric. Chiral chromatography is essential for separating and quantifying these stereoisomers. news-medical.net

Chiral Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (GC-FID), is a powerful technique for separating volatile enantiomers. chromatographyonline.com This is achieved by using a chiral stationary phase (CSP), typically based on cyclodextrin (B1172386) derivatives. chromatographyonline.comnih.gov For a nonpolar hydrocarbon like this compound, a modified cyclodextrin CSP, such as one with alkyl or silyl (B83357) derivatives, would be suitable. chromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the stereoisomers and the chiral stationary phase, which have slightly different interaction energies, leading to different retention times. aocs.org By carefully optimizing the temperature program and carrier gas flow rate, baseline separation of the four stereoisomers can be achieved, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr). nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) offers an alternative and often complementary approach. phenomenex.com While direct separation on a CSP is common, an indirect method can also be used where the target molecule is derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column (e.g., silica (B1680970) gel or C18). nih.govnih.gov For direct separation, polysaccharide-based CSPs are widely used and can be operated in both normal-phase (using solvents like hexane (B92381) and isopropanol) and reversed-phase modes. phenomenex.com The choice of mobile phase and CSP is critical for achieving resolution between the stereoisomers. nih.gov HPLC is particularly useful for preparative-scale separations to isolate pure stereoisomers for further study.

| Technique | Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Detector | Principle of Separation |

|---|---|---|---|---|

| Chiral GC | Modified β- or γ-Cyclodextrin (e.g., 2,3-di-O-methyl-6-t-butylsilyl-β-cyclodextrin) | Helium or Hydrogen | FID | Differential formation of transient diastereomeric complexes with the CSP. |

| Chiral HPLC (Normal Phase) | Polysaccharide-based CSP (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane / Isopropanol mixture | UV or Refractive Index (RI) | Differential interactions (H-bonds, steric, dipole) with the CSP. |

| Indirect HPLC | Standard Achiral (e.g., Silica, C18) | Varies based on derivative polarity | UV | Separation of pre-formed diastereomeric derivatives. |

Coupling Analytical Techniques (GC-MS, LC-NMR) for Complex Mixture Analysis and Impurity Profiling

For the unambiguous identification of this compound and the characterization of impurities in a complex mixture, single analytical techniques are often insufficient. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable. ajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation power of GC with the definitive identification capabilities of MS. mdpi.com As the separated components elute from the GC column, they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that is dependent on the molecule's structure. For this compound, the molecular ion peak (M⁺) may be weak or absent, as is common for branched alkanes. ic.ac.ukjove.com However, the fragmentation pattern will be highly informative. Cleavage will be favored at the branching points (C7 and C8) due to the formation of more stable secondary carbocations. jove.com Another prominent fragmentation pathway for terminal alkenes is cleavage at the allylic position, which would result in a resonance-stabilized carbocation. jove.com Analysis of these characteristic fragment ions allows for the confirmation of the carbon skeleton, the position of the methyl branches, and the location of the double bond. This technique is highly effective for identifying synthesis byproducts or degradation products, even at trace levels. shimadzu.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful, albeit less common, hyphenated technique that provides comprehensive structural information about analytes separated by HPLC. ijarsct.co.in It is particularly valuable for the structural elucidation of unknown impurities without the need for their isolation. chimia.ch After the components are separated on an HPLC column, the eluent flows directly into an NMR spectrometer. rsc.org This allows for the acquisition of ¹H NMR, ¹³C NMR, and various 2D NMR spectra (e.g., COSY, HSQC) for each separated peak. This provides unambiguous structural confirmation and can distinguish between isomers that might have similar mass spectra. rsc.org For this compound, LC-NMR could definitively confirm the connectivity of the atoms and the stereochemical relationships if a chiral separation is performed, making it a powerful tool for impurity profiling. ajrconline.org

| m/z Value | Possible Fragment Ion | Origin of Cleavage |

|---|---|---|

| 224 | [C₁₆H₃₂]⁺ | Molecular Ion (M⁺) |

| 209 | [M - CH₃]⁺ | Loss of a methyl group |

| 153 | [M - C₅H₁₁]⁺ | Cleavage at C8-C9 bond (loss of hexyl radical) |

| 125 | [M - C₇H₁₅]⁺ | Cleavage at C6-C7 bond (loss of heptyl radical) |

| 41 | [C₃H₅]⁺ | Allyl cation from cleavage at C3-C4 bond |

Applications and Emerging Academic Research Directions for 7,8 Dimethyltetradec 1 Ene

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The total synthesis of natural products often relies on strategically employing smaller, well-defined building blocks to construct larger, more complex molecular architectures. ysu.amscripps.edursc.org Similarly, the generation of novel organic compound libraries for drug discovery and other applications utilizes versatile scaffolds that can be readily modified. enamine.net However, a thorough search of academic and patent literature did not yield any specific instances of 7,8-Dimethyltetradec-1-ene being used for these purposes.

Precursor in Natural Product Total Synthesis

There is no available research indicating that This compound has been utilized as a starting material or key intermediate in the total synthesis of any known natural product. Synthetic chemists often select precursors with specific functional groups and stereochemistry that are amenable to established reaction pathways to build intricate structures. sioc-journal.cnnih.gov The specific substitution pattern of This compound does not appear to have been leveraged in any published synthetic routes to natural products.

Scaffold for Novel Organic Compound Libraries

The development of compound libraries is a cornerstone of modern high-throughput screening and drug discovery. enamine.net These libraries are built around core structures, or scaffolds, that allow for diverse functionalization. There is no evidence in the current body of scientific literature to suggest that This compound has been employed as such a scaffold for generating libraries of novel organic compounds.

Investigation of this compound in Catalytic Systems

Organometallic chemistry and catalysis are fields where olefins are of paramount importance, serving as substrates for a vast array of transformations. wikipedia.orgyorku.ca These reactions include polymerization, which creates long-chain polymers, and other functionalization reactions that introduce new atoms or groups to the carbon-carbon double bond. d-nb.infobeilstein-journals.org

Substrate in Olefin Polymerization and Oligomerization Research